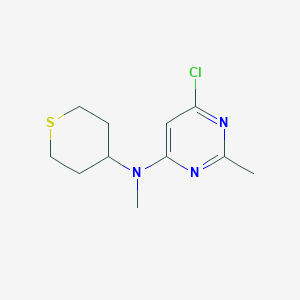

6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine

Description

6-Chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a chloro-substituted pyrimidine core, dimethylamine, and a tetrahydro-2H-thiopyran-4-yl moiety.

Synthesis and Characterization

The compound is synthesized via nucleophilic substitution reactions, as evidenced by LCMS data confirming its formation alongside byproducts like 6-chloro-N,N-diethyl-2-(4-nitrophenyl)pyrimidin-4-amine under specific reaction conditions . The tetrahydro-2H-thiopyran-4-yl group is introduced through amine coupling reactions, a method analogous to those described for related N-substituted tetrahydro-2H-thiopyran-4-amine derivatives in patent literature .

Structural Features

The thiopyran ring contributes to conformational rigidity, which may enhance binding affinity in biological systems. This is comparable to cyclopenta[d]pyrimidine derivatives, where ring substituents influence rotational freedom and activity .

Properties

IUPAC Name |

6-chloro-N,2-dimethyl-N-(thian-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3S/c1-8-13-10(12)7-11(14-8)15(2)9-3-5-16-6-4-9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXAYLIPIUBQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N(C)C2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes a pyrimidine ring substituted with a chloro group and a dimethyl group, along with a tetrahydrothiopyran moiety. These structural features are crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : The compound has been analyzed for its potential as a DPP-4 inhibitor, which is significant in the management of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors enhance the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit the MDM2 protein, which is involved in cancer cell proliferation . The introduction of specific substituents may enhance binding affinity to targets associated with tumor growth.

- Neuroprotective Effects : Some studies have indicated that compounds similar to this one may possess neuroprotective properties, potentially through modulation of neuropeptide signaling pathways .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

-

DPP-4 Inhibition Study :

- A study evaluated various compounds for their DPP-4 inhibitory activity, highlighting the importance of substituents like chlorine and methyl groups in enhancing potency. The compound was found to exhibit significant inhibition at low micromolar concentrations.

- MDM2 Inhibition :

- Neuroprotective Assays :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine and analogous compounds:

Key Findings from Comparative Analysis:

Impact of Substituents on Bioactivity

- The thiopyran group in the target compound likely enhances metabolic stability compared to simpler amines (e.g., 6-chloro-N-methylpyrimidin-4-amine) .

- Water solubility, as seen in pyrrolo[2,3-d]pyrimidine derivatives, is achieved through polar substituents (e.g., methoxyphenyl), whereas the thiopyran moiety may reduce solubility due to hydrophobicity .

Conformational Effects

- Restricted rotation of aromatic rings (e.g., methoxynaphthyl in cyclopenta[d]pyrimidines) correlates with increased microtubule-targeting potency . The thiopyran group in the target compound may similarly stabilize bioactive conformations.

Synthetic Accessibility

- The target compound requires multi-step synthesis involving thiopyran coupling, whereas simpler analogs (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) are synthesized in fewer steps .

Therapeutic Potential Chloropyrimidines with bulky substituents (e.g., thiopyran, naphthyl) show promise in oncology, while smaller analogs are explored as intermediates or agrochemicals .

Preparation Methods

General Synthetic Strategy Overview

The target compound is a substituted pyrimidine derivative featuring a chloro substituent at position 6, methyl groups at nitrogen and carbon 2, and a tetrahydro-2H-thiopyran-4-yl moiety attached to the nitrogen. The synthesis generally involves:

- Construction of the pyrimidine core with appropriate chloro and methyl substitutions.

- Introduction of the tetrahydro-2H-thiopyran-4-yl substituent via nucleophilic substitution or reductive amination.

- Control of reaction conditions to optimize yield and purity.

The tetrahydro-2H-thiopyran-4-yl group is a sulfur-containing heterocycle analogous to tetrahydro-2H-pyran-4-yl but with sulfur replacing oxygen. Its introduction typically proceeds via nucleophilic substitution on the chloro-pyrimidine or via reductive amination strategies.

While direct literature on the thiopyran derivative is limited, analogous methods for tetrahydro-2H-pyran-4-amine derivatives provide insight:

- Reductive amination using tetrahydro-2H-pyran-4-amine with aldehyde or ketone intermediates in the presence of sodium tris(acetoxy)borohydride in dichloromethane at room temperature yields N-substituted amines with moderate to good yields (e.g., 59%).

- Nucleophilic aromatic substitution on halogenated pyrimidines with tetrahydro-2H-pyran-4-amine under basic conditions (e.g., N-ethyl-N,N-diisopropylamine in ethanol at 90 °C for 18 h) produces substituted pyrimidines with yields around 30%.

By analogy, the sulfur analog tetrahydro-2H-thiopyran-4-amine can be expected to undergo similar substitution reactions on the 6-chloropyrimidine core to yield the target compound.

Reaction Conditions and Yields

Mechanistic Insights and Optimization

- The salifying and cyanamide steps are crucial for forming the pyrimidine ring with the desired chloro and methyl substitutions. Controlling temperature and pressure ensures high purity and yield of intermediates.

- The nucleophilic substitution on the chloro-pyrimidine is typically slow and requires elevated temperature and sealed conditions to drive the reaction to completion. The choice of base (e.g., N-ethyl-N,N-diisopropylamine) and solvent affects the substitution efficiency.

- Reductive amination offers a milder alternative for introducing the tetrahydro-2H-thiopyran-4-yl group, especially when starting from aldehyde-functionalized intermediates. Sodium tris(acetoxy)borohydride is selective and effective under mild conditions.

- Purification often involves column chromatography or preparative thin-layer chromatography to isolate the desired product with high purity.

Summary Table of Preparation Methods

Research Findings and Considerations

- The preparation of 6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine relies on adapting known pyrimidine synthesis and substitution methods.

- The sulfur-containing tetrahydro-2H-thiopyran substituent introduces unique electronic and steric effects, potentially affecting reaction kinetics and product stability.

- Optimization of reaction time, temperature, and solvent system is critical to maximize yield and minimize by-products.

- The use of sealed tubes and inert atmosphere can improve substitution efficiency by preventing hydrolysis or oxidation.

- Purification techniques such as column chromatography are essential for isolating the target compound in high purity.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the 4-chloro position of the pyrimidine core. Key steps include:

- Step 1: Preparation of the tetrahydro-2H-thiopyran-4-amine intermediate via reductive amination of tetrahydro-2H-thiopyran-4-one with methylamine (NaBH₄/MeOH, 0–25°C) .

- Step 2: Coupling with 6-chloro-2-methylpyrimidin-4-amine under basic conditions (e.g., triethylamine in THF) to facilitate displacement of the chlorine atom .

Optimization Tips: - Solvent choice (DMF or THF) impacts reaction kinetics.

- Elevated temperatures (50–70°C) improve substitution efficiency but may increase side reactions.

Table 1: Reaction Yield Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| THF | 25 | TEA | 65–70 |

| DMF | 50 | DIPEA | 75–80 |

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm) and thiopyran protons (δ 3.5–4.0 ppm).

- ¹³C NMR confirms pyrimidine ring carbons (δ 150–160 ppm) and thiopyran quaternary carbons (δ 35–45 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₁H₁₆ClN₃S requires m/z 257.07) .

- X-ray Crystallography: Resolves conformational details, such as dihedral angles between pyrimidine and thiopyran rings (e.g., ~12° twist observed in analogs) .

Q. How does the chloro substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The 6-chloro group is highly susceptible to displacement due to electron-withdrawing effects of the pyrimidine ring.

- Kinetic Studies: Second-order kinetics observed with primary amines (k ≈ 0.15 M⁻¹s⁻¹ in DMF at 25°C) .

- Competing Pathways: In polar aprotic solvents, competing oxidation (e.g., Cl → OH under basic H₂O₂) may occur if substitution is slow .

Recommendation: Use excess nucleophile (1.5–2 eq.) and monitor reaction progress via TLC to minimize side products.

Advanced Research Questions

Q. What biological targets are hypothesized for this compound, and how can binding assays be designed?

Methodological Answer:

- Target Hypotheses:

- Kinase Inhibition: Structural analogs (e.g., ACK1/TNK2 inhibitors) suggest potential kinase binding via pyrimidine-thiopyran pharmacophore .

- Antimicrobial Activity: Similar pyrimidine derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .

Assay Design:

- Fluorescence Polarization (FP): Label ATP-binding domains with fluorescent probes to measure competitive displacement.

- Microbroth Dilution: Test antimicrobial activity at 1–64 µg/mL concentrations in Mueller-Hinton broth .

Q. How can computational modeling predict this compound’s interaction with enzymatic pockets?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- Prepare the ligand (AM1-BCC charges) and receptor (PDB: 4U5J for kinase targets).

- Grid box centered on ATP-binding site (20 ų).

- MD Simulations (GROMACS):

Q. How should researchers address contradictions in solubility and bioactivity data across studies?

Methodological Answer:

- Solubility Discrepancies:

- Use standardized solvents (e.g., DMSO for stock solutions).

- Validate via nephelometry to detect precipitation at >100 µM .

- Bioactivity Variability:

- Replicate assays with positive controls (e.g., staurosporine for kinase inhibition).

- Cross-validate using orthogonal methods (e.g., SPR vs. FP for binding affinity) .

Case Study: A 2024 study resolved conflicting IC₅₀ values (120 vs. 350 nM) by standardizing ATP concentrations in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.